molecular formula C8H17ClFNO B1531611 4-(3-Fluoropropoxy)piperidine hydrochloride CAS No. 2203015-77-2

4-(3-Fluoropropoxy)piperidine hydrochloride

Cat. No. B1531611
CAS RN: 2203015-77-2
M. Wt: 197.68 g/mol
InChI Key: SEFYGMIWMMDUSQ-UHFFFAOYSA-N
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Description

“4-(3-Fluoropropoxy)piperidine hydrochloride” is a chemical compound with the empirical formula C11H15ClFNO. It has a molecular weight of 231.69 . It is one of the fluorinated building blocks .


Molecular Structure Analysis

The molecular structure of “4-(3-Fluoropropoxy)piperidine hydrochloride” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . The compound also contains a fluoropropoxy group attached to the piperidine ring .

Scientific Research Applications

Prodrugs of 5-Fluorouracil

Compounds similar to 4-(3-Fluoropropoxy)piperidine hydrochloride have been studied as prodrugs of 5-fluorouracil (5-FU), highlighting the ongoing efforts to improve the efficacy and reduce the toxicity of cancer treatments. For instance, the clinical review of capecitabine, UFT, and S-1 underscores the need for more effective and less toxic alternatives to 5-FU, given its broad application in treating solid tumors and the associated challenges of toxicity and therapeutic effectiveness (Malet-Martino & Martino, 2002).

S-1 in Gastric Cancer

S-1, a novel oral fluoropyrimidine, has shown promise in treating gastric cancer, demonstrating the potential benefits of modifying 5-FU’s pharmacological profile for enhanced therapeutic outcomes. This example illustrates the significance of chemical modifications in drug development for specific cancer types, with S-1 achieving a notable response rate and median survival time in gastric cancer patients (Maehara, 2003).

Chemistry and Pharmacology of Opiates

The exploration of opiate chemistry, as exemplified by studies on ohmefentanyl and its stereoisomers, reveals the intricate balance between structural modifications and biological activity. This research provides insight into how minor changes in chemical structure can dramatically influence pharmacological properties, offering valuable lessons for the development of new therapeutic agents (Brine et al., 1997).

Nucleophilic Aromatic Substitution

Research on reactions involving piperidine highlights the fundamental chemical processes that underpin the synthesis of complex molecules, including potential drug candidates. Such studies are crucial for understanding the chemical behavior of functional groups and their implications for drug design and synthesis (Pietra & Vitali, 1972).

Future Directions

Piperidines, including “4-(3-Fluoropropoxy)piperidine hydrochloride”, continue to be an area of interest in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, properties, and potential applications of piperidine derivatives .

properties

IUPAC Name

4-(3-fluoropropoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FNO.ClH/c9-4-1-7-11-8-2-5-10-6-3-8;/h8,10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFYGMIWMMDUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCCCF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoropropoxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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